
Fmoc-L-2-Bromophenylalanine
Overview
Description
Fmoc-L-2-Bromophenylalanine: is a derivative of phenylalanine, an essential amino acid. This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group and a bromine atom attached to the phenyl ring. The molecular formula of this compound is C24H20BrNO4, and it has a molecular weight of 466.324 g/mol . This compound is widely used in peptide synthesis and various biochemical applications due to its unique properties.
Mechanism of Action
Target of Action
Fmoc-L-2-Bromophenylalanine, also known as FMOC-PHE(2-BR)-OH, is primarily used as a protecting group for amines in the field of peptide synthesis . The compound’s primary targets are the amino groups of amino acids, which it protects during the synthesis process .
Mode of Action
The mode of action of this compound involves the protection of the amino group of an amino acid during peptide synthesis . The compound is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), forming a carbamate . This protects the amino group from reacting prematurely during the synthesis process .
Biochemical Pathways
This compound plays a crucial role in the biochemical pathway of peptide synthesis . By protecting the amino group, it allows for the controlled formation of peptide bonds, which are the primary structures in proteins . The compound’s action affects the peptide synthesis pathway and its downstream effects, which include the formation of proteins with specific sequences and structures .
Pharmacokinetics
Its properties such as its molecular weight (466324), density (15±01 g/cm3), and boiling point (6571±550 °C at 760 mmHg) suggest that it may have specific ADME (Absorption, Distribution, Metabolism, and Excretion) properties .
Result of Action
The result of the action of this compound is the successful synthesis of peptides with specific sequences and structures . By protecting the amino group during synthesis, the compound allows for the controlled formation of peptide bonds, leading to the creation of desired peptides .
Action Environment
The action of this compound is influenced by various environmental factors. For instance, the compound’s stability and efficacy can be affected by temperature, as suggested by its specific melting point (167.8 °C) and boiling point . Additionally, the compound must be stored at 0°C to maintain its stability . The compound’s action can also be influenced by the presence of other chemicals in its environment, such as the specific reactants used in peptide synthesis .
Biochemical Analysis
Biochemical Properties
Fmoc-L-2-Bromophenylalanine plays a significant role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group serves as a protecting group for the amino group, allowing for selective deprotection and subsequent peptide bond formation. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and proteases. The bromine atom on the phenyl ring can participate in halogen bonding, influencing the compound’s interaction with biomolecules. These interactions are crucial for the compound’s role in facilitating peptide synthesis and modification .
Cellular Effects
This compound has been shown to affect various cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound’s incorporation into peptides can alter their biological activity, affecting receptor binding and signal transduction. Additionally, this compound can impact gene expression by modulating the activity of transcription factors and other regulatory proteins. Its effects on cellular metabolism include alterations in amino acid utilization and energy production .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. The Fmoc group can be selectively removed under basic conditions, exposing the amino group for peptide bond formation. The bromine atom on the phenyl ring can form halogen bonds with other molecules, influencing the compound’s binding affinity and specificity. These interactions can lead to enzyme inhibition or activation, depending on the context. Additionally, this compound can affect gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. This compound is generally stable under standard storage conditions but can degrade under extreme conditions such as high temperatures or acidic environments. Long-term effects on cellular function have been observed in both in vitro and in vivo studies, with changes in cell viability, proliferation, and differentiation reported over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound can be incorporated into peptides without significant adverse effects. At higher doses, toxic effects such as oxidative stress and cellular damage have been observed. Threshold effects have been reported, with specific dosages required to achieve desired biological outcomes without causing toxicity. These findings highlight the importance of dosage optimization in experimental settings .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to amino acid metabolism and peptide synthesis. The compound interacts with enzymes such as aminoacyl-tRNA synthetases and peptidyl transferases, facilitating its incorporation into peptides. Additionally, this compound can affect metabolic flux and metabolite levels by influencing the activity of key metabolic enzymes. These interactions are crucial for the compound’s role in biochemical processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via amino acid transporters and distributed to various cellular compartments. Its localization and accumulation can be influenced by factors such as binding affinity and cellular uptake mechanisms. These properties are important for understanding the compound’s bioavailability and efficacy in biological systems .
Subcellular Localization
This compound exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound can localize to the endoplasmic reticulum or mitochondria, where it can participate in protein synthesis and other cellular processes. Understanding its subcellular localization is essential for elucidating its role in biochemical pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions: Fmoc-L-2-Bromophenylalanine can be synthesized through several methods. One common approach involves the bromination of Fmoc-L-phenylalanine. The reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to achieve the desired bromination .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale bromination reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, solvent, and reaction time. The product is then purified using techniques like recrystallization or chromatography to obtain the final compound with high purity .
Chemical Reactions Analysis
Types of Reactions: Fmoc-L-2-Bromophenylalanine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Coupling Reactions: this compound is often used in peptide coupling reactions where the Fmoc group is removed to allow for the formation of peptide bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used for substitution reactions.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted phenylalanine derivatives can be formed.
Oxidation Products: Oxidized derivatives of phenylalanine.
Reduction Products: Reduced forms of the compound.
Scientific Research Applications
Peptide Synthesis
Overview : Fmoc-L-2-Bromophenylalanine is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). The Fmoc (9-fluorenylmethoxycarbonyl) group serves as a protecting group for the amino functionality, facilitating selective deprotection and subsequent coupling reactions.
Key Applications :
- Synthesis of Complex Peptides : It allows for the incorporation of halogenated phenylalanine residues into peptides, which can enhance biological activity or stability.
- Modification of Peptide Properties : The bromine atom can influence the hydrophobicity and electronic properties of the resulting peptides, which is crucial for their interaction with biological targets.
Drug Discovery
Overview : The compound's unique properties enable the design of novel pharmaceutical agents. Its ability to be integrated into peptide sequences makes it valuable for targeting specific biological pathways.
Key Findings :
- Peptide-Based Therapeutics : Research has demonstrated that peptides containing this compound can exhibit enhanced binding affinity to target receptors, improving their efficacy as drug candidates .
- Case Study : In a study on opioid peptides, analogues synthesized using Fmoc-based methods showed selective binding to delta-opioid receptors, indicating potential for pain management therapies .
Bioconjugation
Overview : this compound is employed in bioconjugation processes, linking biomolecules to create targeted therapies.
Applications :
- Targeted Cancer Therapies : By conjugating this compound with antibodies or other therapeutic agents, researchers can enhance specificity towards cancer cells, minimizing off-target effects .
- Diagnostics Development : The compound's incorporation into diagnostic tools allows for improved detection methods in various biological assays.
Protein Engineering
Overview : Researchers leverage this compound to modify proteins, enhancing their stability and functionality.
Applications :
- Stabilization of Therapeutic Proteins : Modifications using this compound can lead to improved pharmacokinetic properties of biopharmaceuticals .
- Functional Enhancements : Alterations in protein structure through the introduction of brominated phenylalanine residues can result in enhanced enzyme activity or altered substrate specificity.
Analytical Chemistry
Overview : The compound serves as a reagent in analytical methods, aiding in the detection and quantification of various compounds.
Applications :
- Quality Control in Pharmaceuticals : Its use in analytical techniques supports the monitoring of peptide purity and concentration during drug development processes .
- Method Development for Compound Detection : this compound is utilized in developing methods for detecting halogenated compounds in complex mixtures.
Data Table: Summary of Applications
Application Area | Specific Uses | Impact/Outcome |
---|---|---|
Peptide Synthesis | Building block for SPPS | Enables complex peptide synthesis |
Drug Discovery | Design of peptide-based therapeutics | Improved efficacy and specificity |
Bioconjugation | Linking biomolecules for targeted therapies | Enhanced specificity in cancer treatment |
Protein Engineering | Modifying proteins for stability and functionality | Improved pharmacokinetics and enzyme activity |
Analytical Chemistry | Reagent for detection and quantification | Supports quality control in pharmaceutical production |
Comparison with Similar Compounds
Fmoc-L-Phenylalanine: Lacks the bromine atom, making it less reactive in certain substitution reactions.
Fmoc-L-3-Bromophenylalanine: Bromine atom is positioned differently on the phenyl ring, leading to different reactivity and properties.
Fmoc-L-Tyrosine: Contains a hydroxyl group instead of a bromine atom, leading to different chemical behavior.
Uniqueness: Fmoc-L-2-Bromophenylalanine is unique due to the presence of the bromine atom at the 2-position of the phenyl ring. This positioning allows for specific substitution reactions that are not possible with other derivatives. Additionally, the Fmoc group provides a convenient protecting group for peptide synthesis, making it a valuable tool in both research and industrial applications .
Biological Activity
Fmoc-L-2-Bromophenylalanine (Fmoc-L-2-Br-Phe) is an amino acid derivative that plays a significant role in peptide synthesis and exhibits various biological activities. This article explores its biochemical properties, mechanisms of action, and potential applications in research and medicine.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to the amino group and a bromine atom on the phenyl ring. Its molecular formula is , with a molecular weight of approximately 466.32 g/mol. The Fmoc group serves to protect the amino group during peptide synthesis, facilitating selective deprotection and subsequent coupling reactions .
Peptide Synthesis
The primary use of this compound is in solid-phase peptide synthesis (SPPS). The Fmoc group can be selectively removed under basic conditions, exposing the amino group for peptide bond formation. This compound's bromine atom can participate in halogen bonding, which may enhance interactions with biomolecules during peptide synthesis .
Cellular Effects
This compound has been shown to influence various cellular processes, including:
- Cell Signaling : Its incorporation into peptides can alter biological activity, affecting receptor binding and signal transduction pathways.
- Gene Expression : The compound may modulate transcription factor activity, impacting gene expression levels.
- Metabolism : Alterations in amino acid utilization and energy production have been observed with its use .
Antimicrobial Properties
Recent studies have highlighted the antimicrobial properties of Fmoc-conjugated amino acids, particularly against Gram-positive bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA). While this compound exhibits weak antibacterial activity against Gram-negative bacteria due to membrane permeability issues, it has shown promise when combined with other antibiotics to enhance efficacy against a broader range of bacteria .
Peptide-Based Drug Development
This compound is valuable in developing peptide-based drugs due to its ability to incorporate into peptides, allowing for the design of therapeutics with specific biological activities. Its role in synthesizing peptide inhibitors and probes is critical for studying protein-protein interactions and enzyme-substrate dynamics .
Supramolecular Chemistry
The self-assembly capabilities of Fmoc-dipeptides, including those containing this compound, have garnered attention for fabricating biofunctional materials. These materials can form hydrogels that serve as scaffolds for cell culture and tissue engineering applications .
Summary of Findings
Property/Activity | Description |
---|---|
Chemical Structure | Fmoc protecting group; bromine on phenyl ring |
Molecular Formula | |
Molecular Weight | 466.32 g/mol |
Role in Peptide Synthesis | Protecting group for selective deprotection; facilitates peptide bond formation |
Antimicrobial Activity | Effective against Gram-positive bacteria; limited activity against Gram-negative bacteria |
Research Applications | Peptide drug development; supramolecular materials for tissue engineering |
Properties
IUPAC Name |
(2S)-3-(2-bromophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20BrNO4/c25-21-12-6-1-7-15(21)13-22(23(27)28)26-24(29)30-14-20-18-10-4-2-8-16(18)17-9-3-5-11-19(17)20/h1-12,20,22H,13-14H2,(H,26,29)(H,27,28)/t22-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJPAUULVKPBHU-QFIPXVFZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40370315 | |
Record name | 2-Bromo-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
220497-47-2 | |
Record name | 2-Bromo-N-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40370315 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Fmoc-L-2-bromophenylalanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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